molecular formula C12H20O B8596165 3-Hexyl-2-cyclohexenone

3-Hexyl-2-cyclohexenone

Cat. No.: B8596165
M. Wt: 180.29 g/mol
InChI Key: SAOPBTOIBJXDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-2-cyclohexenone is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a hexyl group attached to the third carbon and a ketone functional group on the second carbon

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-hexylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3

InChI Key

SAOPBTOIBJXDSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethoxy-2-cyclohexenone (8.62 g, 61.50 mmol) in dry THF (tetrahydrofuran), hexylmagnesuim bromide (15.38 mL, 2.0 M, 30.75 mmol) was added dropwise with stirring. The mixture was kept at 0° C. (in an ice-water bath) during the whole process and then was allowed to warm (the ice-water bath was removed) to ambient temperature (approximately 22° C.). Hydrochloric acid (10 mL, 3.0 M) was added to the above mixture. The mixture was extracted with diethylether 3 times. The combined organic layerswere washed with water and then dried over magnesium sulfate. The product was further purified by flash chromatography on silica gel using 10:100 (dicholomethane:hexane (volume:volume)) to yield 6.17 g (xx %) of 3-hexyl-2-cyclohexenone. 1H NMR (300 MHz, CDCl3): δ 5.78 (s, 1 H), 2.40-2.20 (m,4 H), 2.20-2.10 (t, J=7.37 Hz, 2H), 1.90 (p, J=6.50 Hz, 2 H), 1.42 (t, J=7.30 Hz, 2 H), 1.22 (br, 6 H), 0.81 (t, J=6.70 Hz, 3 H). 13C NMR (75 MHz, CDCl3): 200.06, 167.00, 126.04, 38.49, 37.80, 32.02, 30.11, 29.35, 27.35, 23.21, 22.95, 14.42, GC/MS calculated for C12H20O 180.15, found 180.15. The foregoing gas chromatography/mass spectrometry measurements confirmed the structure. Preparing the Compound of Formula II
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
15.38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.